2-Metil-5-fenilfenol

Descripción general

Descripción

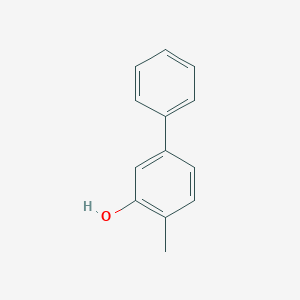

2-Methyl-5-phenylphenol is an organic compound with the molecular formula C13H12O It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Aplicaciones Científicas De Investigación

2-Methyl-5-phenylphenol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Research has explored its potential as an antioxidant and anti-inflammatory agent.

Mecanismo De Acción

Target of Action

Phenolic compounds, in general, are known to interact with a variety of biological targets, including enzymes and cell membranes, due to their antioxidant properties .

Mode of Action

It is known that phenolic compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with biological targets .

Biochemical Pathways

Phenolic compounds are known to be involved in various metabolic processes . They can undergo biotransformation, which involves modifications such as methylation, glucuronidation, and sulfation . These transformations can affect the compound’s bioavailability and its interactions with biological targets .

Pharmacokinetics

Phenolic compounds are generally known to have variable bioavailability due to factors such as their chemical structure, the presence of glycosides, and the individual’s metabolic capacity .

Result of Action

Phenolic compounds are known for their antioxidant properties, which can protect cells from oxidative stress . They can also interact with various enzymes and receptors, potentially influencing cellular signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-5-phenylphenol. For instance, the compound’s stability and activity can be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, the compound’s bioavailability and metabolism can be influenced by individual factors, such as the person’s diet and metabolic capacity .

Análisis Bioquímico

Biochemical Properties

Phenolic compounds, including 2-Methyl-5-phenylphenol, are known to interact with various enzymes, proteins, and other biomolecules. They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Molecular Mechanism

Phenolic compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Phenolic compounds are the secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids . These compounds possess an aromatic ring and various OH groups which are linked to it . More than 8000 different phenolic compounds have been identified .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-5-phenylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. This reaction typically requires a strong base and elevated temperatures to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of 2-Methyl-5-phenylphenol often involves the use of advanced extraction and separation techniques. Methods such as solvent extraction, supercritical fluid extraction, and chromatographic separation are commonly employed to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-5-phenylphenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The hydroxyl group in 2-Methyl-5-phenylphenol activates the aromatic ring towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated phenols.

Comparación Con Compuestos Similares

Phenol: The simplest phenol, with a hydroxyl group attached to a benzene ring.

2-Methylphenol (o-Cresol): Similar structure but lacks the phenyl group.

4-Methylphenol (p-Cresol): Similar structure but with the methyl group in the para position.

Uniqueness: 2-Methyl-5-phenylphenol is unique due to the presence of both a methyl and a phenyl group on the aromatic ring.

Actividad Biológica

2-Methyl-5-phenylphenol (C₁₃H₁₂O) is a member of the phenolic compound family, characterized by its unique structure that includes a hydroxyl group (-OH) attached to an aromatic hydrocarbon. This compound has garnered attention for its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the biological activity of 2-methyl-5-phenylphenol, synthesizing findings from various studies and highlighting its mechanisms of action.

2-Methyl-5-phenylphenol features a methyl group at the second position and a phenyl group at the fifth position of the phenolic ring. This structural configuration contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that 2-methyl-5-phenylphenol exhibits significant biological activity:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in infection control and preservation.

- Anticancer Effects : Preliminary investigations show that derivatives of this compound may inhibit tumor growth and modulate pathways involved in cancer progression.

- Anti-inflammatory Activity : The compound has been associated with reducing inflammation markers, indicating potential therapeutic uses in inflammatory diseases.

The biological activity of 2-methyl-5-phenylphenol is primarily attributed to its ability to interact with cellular components:

- Enzyme Interaction : The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer processes, influencing enzyme activity and metabolic functions.

- Membrane Disruption : Its lipophilic nature allows it to integrate into biological membranes, potentially leading to microbial cell lysis.

- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, which are crucial in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Studies

A series of antimicrobial assays have been conducted to evaluate the efficacy of 2-methyl-5-phenylphenol against common pathogens. The results indicate:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Low |

These findings suggest that while effective against some strains, further modifications may enhance its antimicrobial potency.

Anticancer Research

In vitro studies have shown that 2-methyl-5-phenylphenol derivatives can induce apoptosis in cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Caspase activation |

| HeLa (cervical cancer) | 30 | ROS generation |

| A549 (lung cancer) | 20 | Cell cycle arrest |

These results highlight the compound's potential as a lead structure for developing anticancer agents.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on foodborne pathogens demonstrated that incorporating 2-methyl-5-phenylphenol into food packaging significantly reduced microbial load over a period of days.

- Case Study on Cancer Inhibition : In a preclinical model, administration of a derivative of 2-methyl-5-phenylphenol resulted in a marked reduction in tumor size compared to control groups, supporting its role as an anticancer agent.

Propiedades

IUPAC Name |

2-methyl-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPGYRYSLXORFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634697 | |

| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105902-32-7 | |

| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.